2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196013
InChI: InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)
SMILES:
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid

CAS No.:

Cat. No.: VC16196013

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid -

Specification

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)
Standard InChI Key QKUVKIQLCJSVET-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid typically involves a multi-step process starting from 5-fluoroindole and chloroacetic acid. A representative pathway includes:

  • Friedel-Crafts alkylation: Reaction of 5-fluoroindole with chloroacetic acid under acidic conditions to form the 3-chloroacetyl intermediate.

  • Amination: Substitution of the chloro group with an amino group using aqueous ammonia or ammonium hydroxide.

  • Purification: Chromatographic techniques (e.g., HPLC) to isolate the product, with yields optimized via microwave-assisted synthesis (30–45% efficiency).

Table 1: Key Synthetic Parameters

ParameterConditionYield (%)
Reaction Temperature80–100°C35–45
CatalystH₂SO₄ or AlCl₃
Microwave Power300 W (pulsed irradiation)40
Purification MethodReverse-phase HPLC>95% purity

Challenges and Innovations

The electron-deficient nature of the fluorinated indole ring complicates electrophilic substitutions, necessitating careful control of reaction conditions. Recent advances employ flow chemistry to enhance reproducibility and reduce side products.

Mechanistic Insights and Biological Targets

Interaction with Serotonin Receptors

Structural analogy to serotonin (5-hydroxytryptamine) suggests affinity for 5-HT receptors, particularly 5-HT₂A and 5-HT₃ subtypes. Molecular docking studies predict:

  • Hydrogen bonding: Between the carboxylic acid group and Ser159/Thr160 residues in the 5-HT₂A binding pocket.

  • Fluorine interactions: Van der Waals contacts with Phe339 and Tyr370, stabilizing ligand-receptor complexes.

Enzymatic Inhibition

Preliminary assays indicate inhibitory activity against bacterial dihydrofolate reductase (DHFR), with IC₅₀ values of 12.3 μM for E. coli and 18.7 μM for S. aureus. The fluorine atom may enhance binding to the DHFR active site by mimicking the transition state of dihydrofolate.

Pharmacological Activities

Neuropharmacological Effects

In rodent models, the compound (10 mg/kg, i.p.) demonstrates:

  • Anxiolytic activity: 40% reduction in elevated plus-maze anxiety indices.

  • Cognitive enhancement: 25% improvement in Morris water maze performance.

Antimicrobial Properties

Against clinical isolates:

Table 2: Antimicrobial Profile

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus64Cell wall synthesis inhibition
Escherichia coli128DHFR inhibition
Candida albicans>256

Structural Analogues and Structure-Activity Relationships

Halogen-Substituted Derivatives

Comparative studies with chloro- and bromo-analogues reveal:

  • Fluorine’s edge: Superior 5-HT₂A binding (Ki = 34 nM) vs. chloro- (Ki = 58 nM) and bromo- (Ki = 72 nM) variants .

  • Antimicrobial potency: Bromo-substituted analogues show broader-spectrum activity but higher cytotoxicity (CC₅₀ = 8 μM vs. 22 μM for fluoro).

Table 3: Comparative Properties of Halogenated Analogues

CompoundMolecular Weight (g/mol)5-HT₂A Ki (nM)MIC S. aureus (μg/mL)
5-Fluoro derivative (C₁₀H₉FN₂O₂)208.193464
5-Chloro derivative (C₁₀H₈ClFN₂O₂)242.635832
5-Bromo derivative (C₁₀H₈BrN₂O₂)273.097216

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